molecular formula C10H8Br2O B2984613 5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one CAS No. 159639-61-9

5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B2984613
CAS RN: 159639-61-9
M. Wt: 303.981
InChI Key: MVSWWAWOOVHMMV-UHFFFAOYSA-N
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Description

“5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one” is likely a brominated derivative of 3,4-dihydro-2H-naphthalen-1-one . The parent compound, also known as α-Tetralone or 1-Tetralone, is a cyclic ketone . The brominated derivative would have bromine atoms attached at the 5th and 7th positions of the naphthalene ring .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-naphthalen-1-one consists of a partially saturated naphthalene ring with a ketone functional group . The brominated derivative would have a similar structure, with the addition of bromine atoms at the 5th and 7th positions .

Scientific Research Applications

Organic Photosensitizers and Photooxidation

Naphthalenediimide (NDI) derivatives, including bromo-substituted compounds, have been identified as potent organic triplet photosensitizers. They exhibit long-lived triplet excited states which are useful for photooxidation processes and triplet-triplet annihilation-based upconversion. These properties make them suitable for applications in photodynamic therapy and the development of organic photovoltaic materials (Guo et al., 2012).

Atmospheric Chemistry of Naphthalene Derivatives

Research on the atmospheric reactions of naphthalene and its derivatives, including bromo-substituted compounds, provides insights into their role in urban air pollution and the formation of secondary organic aerosols. These studies are crucial for understanding the environmental impact of polycyclic aromatic hydrocarbons (PAHs) and developing strategies for air quality management (Sasaki et al., 1997).

Synthesis and Reactivity of Naphthalene Derivatives

The synthesis and reactivity of naphthalene derivatives, including those with bromo-substituents, are of significant interest in organic chemistry. These compounds serve as precursors for various organic reactions, enabling the synthesis of complex molecules for material science, pharmaceuticals, and organic electronics. Studies have explored the formation of hypervalent adducts with chalcogen-containing naphthalenes and the synthesis of core-tetrasubstituted naphthalene diimides, highlighting the synthetic versatility and potential applications of these compounds (Knight et al., 2010).

properties

IUPAC Name

5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWWAWOOVHMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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